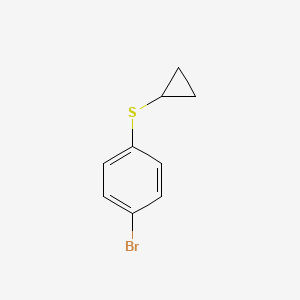

1-Bromo-4-cyclopropylthiobenzene

Description

1-Bromo-4-cyclopropylthiobenzene (CAS: 411229-63-5) is a brominated aromatic compound featuring a cyclopropylthio (-S-C3H5) substituent at the para position of the benzene ring. Its molecular formula is C9H9BrS, and it is commonly used as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals . The cyclopropylthio group introduces steric bulk and electronic effects, influencing reactivity in cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name |

1-bromo-4-cyclopropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVPXDHUZDKZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625135 | |

| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411229-63-5 | |

| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-cyclopropylthiobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-cyclopropylthiobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromothiophenol with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-cyclopropylthiobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-cyclopropylthiobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The cyclopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the cyclopropylthio group to a thiol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products

Substitution: Formation of 4-cyclopropylthiophenyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or debrominated benzene derivatives.

Scientific Research Applications

1-Bromo-4-cyclopropylthiobenzene is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclopropylthiobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the cyclopropylthio group is oxidized to form sulfoxides or sulfones, which can further react with other molecules. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-cyclopropylbenzene (CAS: 1124-14-7)

- Molecular Formula : C9H9Br

- Molecular Weight : 197.07 g/mol

- Key Differences : Replaces the cyclopropylthio group with a cyclopropyl (-C3H5) substituent.

- Reactivity : The cyclopropyl group is electron-donating via conjugation, enhancing the benzene ring's electron density. This increases susceptibility to electrophilic substitution but reduces oxidative stability compared to the thioether variant .

1-Bromo-4-tert-butylbenzene (CAS: N/A)

- Molecular Formula : C10H13Br

- Molecular Weight : ~213.12 g/mol

- Key Differences : Substitutes cyclopropylthio with a tert-butyl (-C(CH3)3) group, a stronger electron-donating substituent.

- Applications : Used in organic synthesis for steric hindrance applications; the tert-butyl group stabilizes intermediates in Suzuki-Miyaura couplings .

1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene (CAS: N/A)

- Molecular Formula : C10H8BrF3

- Molecular Weight : ~273.07 g/mol

- Key Differences : Incorporates a trifluoromethyl (-CF3) group at the para position and a cyclopropyl group at the ortho position. The -CF3 group is strongly electron-withdrawing, altering reaction pathways toward nucleophilic aromatic substitution .

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene (CAS: N/A)

- Molecular Formula : C11H15BrO

- Molecular Weight : 243.14 g/mol

- Key Differences : Combines isopropyl (-CH(CH3)2), methoxy (-OCH3), and methyl (-CH3) groups. The methoxy group enhances electron density, while the isopropyl group adds steric bulk, making this compound suitable for regioselective functionalization .

Data Table: Structural and Electronic Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| 1-Bromo-4-cyclopropylthiobenzene | 411229-63-5 | C9H9BrS | ~229.14 | Cyclopropylthio (-S-C3H5) | Moderate electrophilic substitution |

| 1-Bromo-4-cyclopropylbenzene | 1124-14-7 | C9H9Br | 197.07 | Cyclopropyl (-C3H5) | High electrophilic substitution |

| 1-Bromo-4-tert-butylbenzene | N/A | C10H13Br | ~213.12 | tert-Butyl (-C(CH3)3) | Steric hindrance in couplings |

| 1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene | N/A | C10H8BrF3 | ~273.07 | Cyclopropyl, -CF3 | Nucleophilic substitution favored |

| 1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene | N/A | C11H15BrO | 243.14 | Isopropyl, methoxy, methyl | Regioselective functionalization |

Biological Activity

Overview

1-Bromo-4-cyclopropylthiobenzene is an organic compound with the molecular formula CHBrS. It features a bromine atom at the para position of a benzene ring and a cyclopropylthio group. This compound has garnered interest in various scientific fields, particularly for its potential biological activities and interactions with biomolecules.

- Molecular Weight : 227.14 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Biological Activity

1-Bromo-4-cyclopropylthiobenzene has been investigated for its biological activity through various mechanisms, primarily involving its interactions with enzymes and cellular components.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins, influencing biochemical pathways:

- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, particularly halogenases and dehalogenases, which are involved in nucleophilic substitution reactions. This interaction can lead to alterations in metabolic pathways and gene expression patterns.

- Cell Signaling : It modulates cell signaling pathways by interacting with signaling proteins and transcription factors, impacting cellular metabolism and gene expression.

Cellular Effects

1-Bromo-4-cyclopropylthiobenzene affects cellular functions by:

- Modulating enzyme activities that influence metabolic flux.

- Altering gene expression through its impact on transcription factors.

- Inducing changes in cellular signaling pathways that can lead to various physiological responses.

Dosage Effects

Research indicates that the biological effects of 1-Bromo-4-cyclopropylthiobenzene are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits minimal toxicity while facilitating specific biochemical effects such as enzyme modulation.

- High Doses : Higher concentrations can result in adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been noted where certain dosage levels trigger significant biological responses.

Metabolic Pathways

The compound participates in several metabolic pathways, undergoing transformations mediated by enzymes such as cytochrome P450s. These reactions can lead to the formation of metabolites that may exhibit distinct biological activities. The interactions can also affect the levels of specific metabolites within the cell, further influencing metabolic processes.

Study 1: Enzyme Interaction Analysis

A study evaluated the effects of 1-Bromo-4-cyclopropylthiobenzene on enzyme activity in vitro. The results indicated that at a concentration of 50 µM, the compound significantly inhibited the activity of certain halogenases involved in substrate processing, demonstrating its potential as a biochemical tool for studying enzyme kinetics.

Study 2: Cellular Impact Assessment

In another investigation involving mammalian cell lines, exposure to varying concentrations of 1-Bromo-4-cyclopropylthiobenzene revealed that doses above 100 µM led to increased apoptosis rates, suggesting a cytotoxic effect at higher concentrations. Conversely, lower doses (10 µM) promoted cell proliferation through enhanced metabolic activity.

Summary Table of Biological Activities

| Biological Activity | Effect at Low Dose | Effect at High Dose |

|---|---|---|

| Enzyme Modulation | Activation | Inhibition |

| Cell Proliferation | Increased | Decreased |

| Apoptosis | Minimal | Increased |

| Metabolic Flux | Enhanced | Disrupted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.